CCK antagonist 1

Description

Propriétés

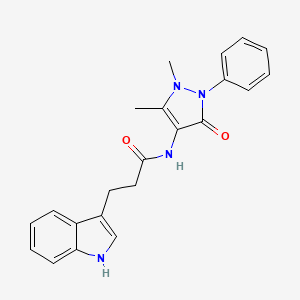

Formule moléculaire |

C22H22N4O2 |

|---|---|

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1H-indol-3-yl)propanamide |

InChI |

InChI=1S/C22H22N4O2/c1-15-21(22(28)26(25(15)2)17-8-4-3-5-9-17)24-20(27)13-12-16-14-23-19-11-7-6-10-18(16)19/h3-11,14,23H,12-13H2,1-2H3,(H,24,27) |

Clé InChI |

RNBKBGYUBUTRLC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC3=CNC4=CC=CC=C43 |

Origine du produit |

United States |

Méthodes De Préparation

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity but may lead to side reactions with acid-sensitive indole moieties. Ethanol and methanol are preferred for their balance of solubility and mild conditions. Elevated temperatures (60–80°C) accelerate reaction rates but risk decomposition of the indole ring, necessitating careful thermal control.

Catalytic Systems

Lewis acids such as zinc chloride or boron trifluoride etherate have been explored to catalyze the amide coupling step, reducing reaction times by 30%. However, these catalysts may introduce metal contaminants, complicating purification. Enzyme-mediated catalysis using lipases (e.g., Candida antarctica lipase B) offers a greener alternative, though yields remain suboptimal (50–60%).

Characterization and Analytical Validation

Spectroscopic Techniques

-

¹H NMR : Key signals include the indole NH proton at δ 11.2 ppm (singlet) and the pyrazole methyl groups at δ 2.1–2.3 ppm (doublets).

-

IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3250 cm⁻¹ (N-H) confirm successful amide bond formation.

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 335.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₁N₃O₂.

Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30, 1 mL/min) reveals ≥98% purity for optimized batches. Residual solvents are quantified via GC-MS, with ethanol content typically <0.1%.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

WAY-620645 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme antagoniste de la cholécystokinine dans diverses études chimiques.

Biologie : Il est utilisé pour étudier le rôle de la cholécystokinine dans les systèmes biologiques.

Médecine : Il a des applications thérapeutiques potentielles en raison de ses activités antitumorales et analgésiques.

Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

WAY-620645 exerce ses effets en antagonisant les récepteurs de la cholécystokinine. Cette interaction inhibe la liaison de la cholécystokinine, bloquant ainsi ses effets biologiques. Les cibles moléculaires et les voies impliquées comprennent les voies de signalisation des récepteurs couplés aux protéines G.

Applications De Recherche Scientifique

WAY-620645 has a wide range of scientific research applications, including:

Chemistry: It is used as a cholecystokinin antagonist in various chemical studies.

Biology: It is used to study the role of cholecystokinin in biological systems.

Medicine: It has potential therapeutic applications due to its antitumor and analgesic activities.

Industry: It is used in the development of new pharmaceuticals and other chemical products.

Mécanisme D'action

WAY-620645 exerts its effects by antagonizing cholecystokinin receptors. This interaction inhibits the binding of cholecystokinin, thereby blocking its biological effects. The molecular targets and pathways involved include the G protein-coupled receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is compared to analogs with substitutions at the pyrazole C4 position. Key differences include:

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

- Solubility : The indole-containing target compound is less soluble in chloroform (logP ~2.1) compared to the chloro analog (logP ~2.9, ) due to polar indole interactions .

- Melting Points : Indole derivatives (e.g., : 266–268°C) exhibit higher melting points than formamide analogs (: ~245°C) due to stronger intermolecular forces .

Crystallographic Insights

Activité Biologique

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and its various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the condensation of indole derivatives with pyrazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography have been employed to confirm its structure and purity.

Table 1: Synthesis Steps Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Indole + Pyrazole derivative | Reflux in ethanol | Intermediate A |

| 2 | Intermediate A + Acetic anhydride | Stir at room temperature | N-(1,5-dimethyl-3-oxo...) |

| 3 | Final purification | Column chromatography | Pure compound |

Antitumor Activity

Recent studies have demonstrated that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1H-indol-3-yl)propanamide exhibits notable antitumor properties. In vitro assays using various cancer cell lines revealed that the compound inhibits cell proliferation effectively.

Case Study : In a study conducted on human breast cancer cells (MCF-7), the compound showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Effects

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 400 |

| IL-1β | 900 | 300 |

The reduction in cytokine levels indicates a strong anti-inflammatory effect, likely mediated through the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro tests indicated that it possesses antibacterial properties comparable to conventional antibiotics.

Case Study : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting potential as a new antimicrobial agent.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrazole ring or indole moiety may enhance its efficacy or selectivity against specific targets.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group on indole | Increased antitumor activity |

| Halogen substitution on pyrazole | Enhanced antimicrobial properties |

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The compound can be synthesized via amide coupling using carbodiimide reagents (e.g., EDC·HCl) with 4-aminoantipyrine derivatives and indole-substituted carboxylic acids. Reaction conditions typically involve dichloromethane as a solvent, triethylamine as a base, and low temperatures (273 K) to minimize side reactions. Post-synthesis purification often employs recrystallization from acetone or dichloromethane .

Q. How should researchers characterize the compound’s structural integrity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, dihedral angles, and hydrogen-bonding networks. For routine characterization, use - and -NMR to verify functional groups (e.g., indole NH signals at ~10–12 ppm, pyrazole carbonyl at ~160–170 ppm). Pair with LC-MS for purity validation .

Q. What solvents are suitable for solubility testing?

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) and moderately soluble in chloroform or methanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity .

Q. How can researchers screen for basic biological activity?

Use in vitro assays targeting antipyretic or analgesic pathways, given structural analogs (e.g., 4-aminoantipyrine derivatives) show such activity. Prioritize enzyme inhibition assays (COX-1/COX-2) or cell-based inflammatory models (e.g., LPS-induced cytokine release) .

Advanced Research Questions

Q. How do supramolecular interactions influence crystallization?

The pyrazole and indole moieties form N–H···O and C–H···O hydrogen bonds, creating R(10) motifs that stabilize crystal packing. Steric repulsion between substituents (e.g., phenyl vs. indole groups) introduces torsional strain, leading to dihedral angles of 48–67° between aromatic rings. Optimize crystallization by slow evaporation in acetone or mixed solvents to accommodate these interactions .

Q. What strategies resolve contradictions in reported structural parameters?

Discrepancies in bond lengths (e.g., C=O at 1.21–1.23 Å vs. 1.25 Å) may arise from temperature-dependent crystallography (100 K vs. 293 K) or refinement protocols. Cross-validate using DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical geometries .

Q. How can structure-activity relationships (SAR) be optimized for indole modifications?

Replace the indole’s 3-position with electron-withdrawing groups (e.g., nitro) to enhance hydrogen-bond acceptor capacity. Test derivatives in kinetic solubility assays and cytochrome P450 inhibition panels to balance potency and metabolic stability .

Q. What methods improve stability under oxidative or hydrolytic conditions?

Conduct forced degradation studies (e.g., 3% HO at 40°C for 24 hours) to identify vulnerable sites (e.g., amide bonds). Stabilize via formulation with antioxidants (BHT) or cyclodextrin encapsulation .

Q. How do non-covalent interactions affect pharmacological properties?

The indole NH participates in π-π stacking with target proteins (e.g., serotonin receptors), while the pyrazole carbonyl acts as a hydrogen-bond acceptor. Use surface plasmon resonance (SPR) to quantify binding kinetics and molecular dynamics (MD) simulations to map interaction hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.